molecular formula C14H13BrN2O3 B5345447 N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

Numéro de catalogue B5345447
Poids moléculaire: 337.17 g/mol
Clé InChI: NFBBVBKPDWVFQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of great interest to researchers due to its potential applications in the treatment of various diseases.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent activator of soluble guanylyl cyclase (sGC), an enzyme that is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. BAY 41-2272 has been shown to have therapeutic potential in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure.

Mécanisme D'action

BAY 41-2272 activates sGC by binding to its heme cofactor and increasing its sensitivity to endogenous nitric oxide (NO). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn leads to smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It has been found to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to improve erectile function in animal models of erectile dysfunction. Additionally, BAY 41-2272 has been found to have anti-inflammatory and anti-oxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BAY 41-2272 in lab experiments is its potency as an sGC activator. This allows for a smaller amount of compound to be used in experiments, reducing costs and potential side effects. However, one limitation of using BAY 41-2272 is its short half-life, which requires frequent dosing in experiments.

Orientations Futures

There are several future directions for research on BAY 41-2272. One direction is to investigate its potential as a treatment for other diseases such as sickle cell disease and chronic obstructive pulmonary disease. Another direction is to develop more potent and selective sGC activators that have a longer half-life and fewer side effects. Additionally, the use of BAY 41-2272 in combination with other drugs for the treatment of various diseases should be explored.

Méthodes De Synthèse

BAY 41-2272 can be synthesized by reacting 4-bromoaniline with 2-oxo-N-methyl-N-[(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide in the presence of a base. The reaction yields BAY 41-2272 as a white solid, which can be purified by recrystallization.

Propriétés

IUPAC Name

N-[1-(4-bromoanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBBVBKPDWVFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.